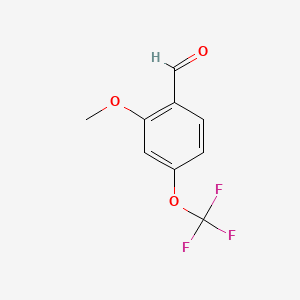

2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Description

Significance of Fluorinated Benzaldehydes in Chemical Sciences

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemical science, and materials research. chimia.ch Fluorinated compounds often exhibit dramatically improved potency and unique properties compared to their non-fluorinated counterparts. chimia.ch The inclusion of fluorine can alter key parameters such as electronic distribution, lipophilicity, and steric profile, which in turn can enhance a molecule's intrinsic activity, metabolic stability, and bioavailability. chimia.ch The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the increased robustness of fluorinated compounds toward metabolic degradation. mdpi.comacs.org

Fluorinated benzaldehydes, a specific class of these molecules, are valuable as versatile precursors in the synthesis of a wide array of more complex compounds, including dyestuffs, flavorings, fragrances, and herbicidal agents. google.com The presence of the aldehyde group provides a reactive handle for numerous chemical transformations, while the fluorine substituents modulate the reactivity and properties of the aromatic ring. The strong electron-withdrawing nature of fluorine can influence the outcomes of chemical reactions and the biological interactions of the final products. mdpi.com Consequently, the development of cost-effective and safe procedures for producing fluorinated benzaldehydes continues to be an active area of chemical research. google.com

Overview of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde as a Research Focus

This compound is a substituted aromatic aldehyde that has garnered attention as a specialized building block in organic synthesis. Its structure is characterized by a benzaldehyde (B42025) core with a methoxy (B1213986) group (-OCH3) at the 2-position and a trifluoromethoxy group (-OCF3) at the 4-position. This unique substitution pattern makes it a subject of interest for creating novel compounds with specific electronic and steric properties.

The trifluoromethoxy group is particularly noteworthy; it is highly lipophilic and possesses strong electron-withdrawing characteristics, which can significantly influence a molecule's permeability through biological membranes and its interaction with biological targets. beilstein-journals.org The methoxy group, also an important functional group in medicinal chemistry, further modifies the electronic landscape of the aromatic ring. The combination of these substituents makes this compound a valuable intermediate for researchers aiming to fine-tune the physicochemical properties of new therapeutic agents or functional materials. mdpi.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₉H₇F₃O₃ sigmaaldrich.com |

| Molecular Weight | 220.15 g/mol sigmaaldrich.com |

| CAS Number | 886500-13-6 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | FHNKHGICKRDRLC-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | COc1cc(OC(F)(F)F)ccc1C=O sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Historical Context and Evolution of Trifluoromethoxy-Substituted Aromatic Compounds in Research

The field of fluorine chemistry has expanded dramatically over the past several decades. While the trifluoromethyl (-CF3) group has long been a staple in pharmaceutical design, the trifluoromethoxy (-OCF3) group has more recently emerged as a substituent of significant interest. beilstein-journals.orgnih.gov

The first synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupol'skii in 1955, starting from substituted anisoles. beilstein-journals.orgnih.gov However, for many years, the "exotic" nature of the trifluoromethoxy group meant it was not as commonly employed as other substituents. nih.gov The 1950s and 1960s saw the initial development of α-fluorinated ethers for applications such as inhalation anesthetics. nih.gov

A significant surge in the use of OCF3-substituted compounds has occurred in more recent years. beilstein-journals.orgnih.gov Between 2004 and 2007, for instance, the number of documented structures containing a trifluoromethoxy substituent more than doubled. beilstein-journals.org This growth is largely driven by the pursuit of new drugs and agrochemicals with enhanced effectiveness and fewer side effects. nih.gov The trifluoromethoxy group is now recognized for its ability to increase lipophilicity and metabolic stability, making it a valuable tool in the design of biologically active molecules. mdpi.combeilstein-journals.org This historical progression from a chemical curiosity to a key functional group highlights the evolving understanding and application of fluorine in the chemical sciences.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromoisobenzofuran-1(3H)-one |

| 2,4-dichlorobenzaldehyde |

| 1H-indene-1,3(2H)-dione |

| 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-inden-1-one |

| 2,4-dihydroxybenzaldehyde |

| 2-hydroxy-4-methoxybenzaldehyde (B30951) |

| 3-hydroxy-4-methoxybenzaldehyde |

| 2-methoxybenzaldehyde (B41997) |

| 4-methoxybenzaldehyde |

| 4-ethoxybenzaldehyde |

| 2,3,4-Trimethoxybenzaldehyde |

| 2-methoxy-4-(trifluoromethyl)benzaldehyde |

| 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzaldehyde |

| Anisole |

| Chloroquine |

| Fipronil |

| Lambda-cyhalothrin |

| Epoxiconazole |

| Trifloxystrobin |

| Trifluralin |

| Clodinafop |

| Fluoxetine |

| Paroxetine |

| Ciprofloxacin |

| Cisaprid |

An in-depth analysis of the synthetic pathways leading to this compound reveals a variety of strategic approaches. The construction of this molecule can be broadly categorized into two main routes: the direct functionalization of a pre-existing aromatic ring and the sequential introduction of the key functional groups. These methodologies highlight fundamental principles of organic synthesis, including regioselectivity in electrophilic aromatic substitution and the development of specialized reagents for fluorination.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNKHGICKRDRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395553 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-13-6 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound with the complexity of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for its complete characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy would be the initial and primary method for confirming the molecular structure of this compound. The spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group, leading to a predictable splitting pattern. The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J) would provide information about the connectivity of the aromatic protons.

No experimental ¹H NMR data for this compound is currently available in published literature.

Interactive Data Table: Predicted ¹H NMR Data (Note: This table is based on theoretical predictions and not experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CHO | 9.8 - 10.5 | s | - |

| Ar-H | 7.0 - 7.8 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the aldehydic carbonyl carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the substituents, providing further confirmation of their positions on the benzene (B151609) ring. The carbon of the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

No experimental ¹³C NMR data for this compound is currently available in published literature.

Interactive Data Table: Predicted ¹³C NMR Data (Note: This table is based on theoretical predictions and not experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 185 - 195 |

| C-O (aromatic) | 150 - 165 |

| C-CF₃ (aromatic) | 120 - 135 (q) |

| Aromatic CH | 110 - 130 |

| OCH₃ | 55 - 60 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group and would provide definitive evidence for its presence in the molecule.

No experimental ¹⁹F NMR data for this compound is currently available in published literature.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Crystal Packing

The crystal structure would reveal the planarity of the benzaldehyde (B42025) moiety and the orientation of the methoxy and trifluoromethoxy groups relative to the aromatic ring. This information is crucial for understanding the steric and electronic interactions within the molecule. Furthermore, the analysis of the crystal packing would show how the individual molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces.

No experimental X-ray crystallography data for this compound is currently available in published literature or crystallographic databases.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-Stacking

The arrangement of molecules in the crystal is dictated by a variety of non-covalent interactions. In the case of this compound, one would anticipate the presence of weak C-H···O hydrogen bonds involving the aldehydic proton and the oxygen atoms of the methoxy and trifluoromethoxy groups. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal structure. A detailed analysis of these intermolecular interactions would provide insights into the supramolecular chemistry of the compound.

A comprehensive analysis of intermolecular interactions is not possible due to the lack of crystallographic data.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its aldehyde, ether, aromatic, and trifluoromethoxy moieties.

Detailed analysis of the spectrum allows for the assignment of these bands. The presence of a strong, sharp absorption band in the region of 1680-1705 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the aldehyde group. The aldehyde is further confirmed by the appearance of two weaker C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The aromatic nature of the compound is evidenced by C=C stretching vibrations within the benzene ring, which typically appear in the 1450-1600 cm⁻¹ range. The C-H bonds of the aromatic ring produce stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations at lower frequencies.

The ether linkages, both the methoxy (-OCH₃) and the trifluoromethoxy (-OCF₃) groups, also have characteristic absorptions. Asymmetric C-O-C stretching of the aryl ether is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. The trifluoromethoxy group introduces very strong absorption bands associated with the C-F stretching vibrations, which are expected in the 1100-1300 cm⁻¹ region, often overlapping with other C-O stretches.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1680 - 1705 | Strong |

| Aldehyde | C-H Stretch | ~2850, ~2750 | Weak - Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium - Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium - Weak |

| Methoxy Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Methoxy Ether | C-O-C Symmetric Stretch | ~1040 | Medium |

| Trifluoromethoxy | C-F Stretch | 1100 - 1300 | Very Strong |

| Methoxy | C-H Stretch | 2970 - 2950 | Medium |

Note: The values presented are based on typical frequency ranges for these functional groups. Actual experimental values may vary slightly.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool that provides information about the mass-to-charge ratio (m/z) of ions. This technique is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. The molecular formula for this compound is C₉H₇F₃O₃, corresponding to a monoisotopic mass of approximately 220.03 Da. uni.lusigmaaldrich.com In an MS experiment, the molecule is ionized to form a molecular ion ([M]⁺), which can then break down into smaller, characteristic fragment ions.

The mass spectrum of this compound would show a molecular ion peak at m/z 220. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. For benzaldehydes, common fragmentation pathways include the loss of a hydrogen atom or the entire formyl group. libretexts.orgdocbrown.info

Key expected fragmentations include:

Loss of a hydrogen radical (H•): A peak at m/z 219 ([M-H]⁺) can result from the cleavage of the relatively weak aldehydic C-H bond, forming a stable acylium ion. libretexts.org

Loss of a formyl radical (•CHO): Cleavage of the bond between the benzene ring and the aldehyde group results in a peak at m/z 191 ([M-CHO]⁺). libretexts.orgdocbrown.info

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group can lead to the loss of a methyl radical, producing an ion at m/z 205.

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-O bond in the trifluoromethoxy group is less common, but loss of the CF₃ group would yield a fragment at m/z 151.

The analysis of these fragments helps to piece together the molecular structure, confirming the identity and arrangement of the substituents on the aromatic ring. Predicted collision cross section data also aids in identification when compared against databases. uni.lu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Da) | Ion Formula | Description |

| 220 | [C₉H₇F₃O₃]⁺ | Molecular Ion ([M]⁺) |

| 219 | [C₉H₆F₃O₃]⁺ | Loss of Hydrogen radical ([M-H]⁺) |

| 191 | [C₈H₆F₃O₂]⁺ | Loss of Formyl radical ([M-CHO]⁺) |

| 205 | [C₈H₄F₃O₃]⁺ | Loss of Methyl radical ([M-CH₃]⁺) |

| 189 | [C₈H₄F₃O₂]⁺ | Loss of Methoxy radical ([M-OCH₃]⁺) |

| 151 | [C₈H₇O₃]⁺ | Loss of Trifluoromethyl radical ([M-CF₃]⁺) |

Note: The fragmentation data is based on established fragmentation principles and data for analogous structures. libretexts.orgdocbrown.info The relative abundance of each fragment depends on the ionization energy and the specific mass spectrometer used.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. mdpi.com It is routinely used to predict molecular geometries, energies, and other electronic properties. For a molecule like 2-Methoxy-4-(trifluoromethoxy)benzaldehyde, DFT calculations would provide fundamental insights into its intrinsic properties. However, no specific DFT studies for this compound are available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gap DeterminationFrontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. For a comprehensive analysis, a table of HOMO energy, LUMO energy, and the calculated energy gap would be generated. Unfortunately, no published studies provide these specific energy values for this compound.

Table 1: Frontier Molecular Orbital (FMO) Parameters (Hypothetical Data) This table is a template. No published data is available for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.uni-muenchen.deOn a typical MEP map, red areas indicate regions of negative electrostatic potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen, while blue areas indicate positive potential (electron-poor), usually around hydrogen atoms.wolfram.com

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group, marking it as a primary site for electrophilic attack. The highly electronegative fluorine atoms of the trifluoromethoxy group would also create a region of negative potential. A specific, calculated MEP map for this molecule has not been found in the literature.

Molecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is essential for understanding how molecules assemble in the solid state, which influences properties like melting point, solubility, and crystal morphology.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular ContactsHirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal.nih.govmdpi.comBy mapping properties like dnorm (normalized contact distance) onto the surface, one can identify specific regions involved in close contacts. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, C···H, O···H).nih.gov

A prerequisite for this analysis is a solved crystal structure (a CIF file), which does not appear to be publicly available for this compound. Without the crystal structure, a Hirshfeld analysis cannot be performed.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data) This table is a template. No published data is available for this compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | Data Not Available |

| O···H/H···O | Data Not Available |

| F···H/H···F | Data Not Available |

| C···H/H···C | Data Not Available |

| Other | Data Not Available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and conformational flexibility of a molecule, as well as its interactions with its environment.

The conformational preferences of this compound are primarily determined by the orientation of the aldehyde, methoxy (B1213986), and trifluoromethoxy groups relative to the benzene (B151609) ring.

For substituted benzaldehydes, the planarity of the molecule is a key factor. Studies on related compounds, such as 2-methoxybenzaldehyde (B41997), indicate a preference for a planar conformation where the aldehyde group is coplanar with the benzene ring to maximize conjugation. mdpi.com However, the presence of a substituent at the ortho position, in this case, the methoxy group, can lead to steric hindrance that influences the rotational barrier of the aldehyde group.

It is expected that this compound would exist predominantly in a planar or near-planar conformation. The two primary conformers would be the O-cis and O-trans isomers, referring to the relative orientation of the carbonyl oxygen and the methoxy group. Computational studies on 2-methoxybenzaldehyde have shown that the anti-conformation (where the C=O and O–CH₃ bonds point to opposite sides of the ring) is generally favored. mdpi.com

The trifluoromethoxy group at the para position is not expected to introduce significant steric hindrance that would force the aldehyde or methoxy groups out of the plane of the ring. However, its strong electron-withdrawing nature will influence the electronic distribution and may have a minor effect on the rotational barriers and conformational stability.

A potential energy scan, calculated using density functional theory (DFT), would likely reveal the relative energies of the different conformers. The stability would be a balance between steric repulsion between the aldehyde and methoxy groups and electronic effects, including potential intramolecular hydrogen bonding between the aldehyde proton and the methoxy oxygen.

Table 1: Predicted Conformational Properties of this compound

| Property | Predicted Value/State | Basis for Prediction |

|---|---|---|

| Dominant Conformer | Planar or near-planar | Maximization of π-conjugation |

| Aldehyde Group Orientation | anti (trans) relative to the methoxy group | Steric and electronic considerations based on 2-methoxybenzaldehyde studies mdpi.com |

| Rotational Barrier (C-CHO) | Moderate | Steric hindrance from ortho-methoxy group |

While no specific biological targets for this compound are prominently documented, we can theorize its interaction patterns based on its functional groups. Molecular dynamics (MD) simulations could be employed to model how this molecule might bind to a hypothetical active site of a protein.

The key interaction points on the molecule would be:

The Aldehyde Group: The carbonyl oxygen is a strong hydrogen bond acceptor.

The Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor.

The Aromatic Ring: Can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In a hypothetical enzyme active site, MD simulations would likely show the molecule orienting itself to maximize these interactions. For instance, if the active site contains a hydrogen bond donor like a serine or lysine (B10760008) residue, the aldehyde's carbonyl oxygen would be a prime candidate for interaction. The lipophilic trifluoromethoxy group might favor insertion into a hydrophobic pocket.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies correlate variations in a molecule's structure with changes in its biological activity or physicochemical properties. Although no specific QSAR/SPR studies for this compound were found, general principles from studies on other benzaldehyde (B42025) derivatives can be applied. nih.govnih.gov

A hypothetical QSAR model for a series of related compounds could be developed using descriptors calculated from the optimized molecular structure. Key descriptors would include:

Electronic Descriptors:

Hammett constants (σ): The para-trifluoromethoxy group is a strong electron-withdrawing group, which would significantly influence the reactivity of the aldehyde. The ortho-methoxy group is electron-donating.

HOMO/LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding chemical reactivity and electronic transitions. The electron-withdrawing trifluoromethoxy group would be expected to lower the energy of the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich (negative potential, likely around the carbonyl and methoxy oxygens) and electron-poor regions of the molecule.

Steric Descriptors:

Molar refractivity (MR): Relates to the volume of the molecule and its polarizability.

Sterimol parameters: Quantify the steric bulk of the substituents.

Hydrophobicity Descriptors:

LogP: The partition coefficient between octanol (B41247) and water. The trifluoromethoxy group would significantly increase the hydrophobicity of the molecule.

Based on general QSAR studies of benzaldehyde derivatives, the following relationships could be hypothesized:

Structure-Activity: The combination of an electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethoxy) creates a unique electronic profile. In studies of benzaldehyde derivatives as enzyme inhibitors, both the electronic effects and the hydrophobicity of substituents at the para-position have been shown to play a major role in their inhibitory activity. nih.gov The high hydrophobicity conferred by the trifluoromethoxy group could enhance binding to hydrophobic pockets in a biological target.

Structure-Property: The trifluoromethoxy group is known to increase metabolic stability and membrane permeability in drug candidates. nih.gov Therefore, it can be predicted that this compound would exhibit higher lipophilicity and potentially greater bioavailability compared to its non-fluorinated counterparts like 2,4-dimethoxybenzaldehyde.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxybenzaldehyde |

| 4-Methoxybenzaldehyde |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Serine |

| Lysine |

Research Applications in Medicinal Chemistry and Biological Sciences

Strategic Intermediate in Pharmaceutical Synthesis

As a functionalized benzaldehyde (B42025), 2-Methoxy-4-(trifluoromethoxy)benzaldehyde serves as a versatile building block in organic synthesis. sigmaaldrich.com Benzaldehyde and its derivatives are common precursors for a wide array of more complex molecules through reactions involving the aldehyde group, such as condensation, oxidation, reduction, and addition reactions.

Synthesis of Fluorinated Drug Candidates and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine-containing groups like trifluoromethoxy is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy group can improve metabolic stability by blocking sites susceptible to oxidation, increase lipophilicity which can aid in cell membrane permeability, and alter the acidity of nearby functional groups, potentially improving binding affinity to biological targets. While this compound is categorized as a fluorinated building block suitable for such syntheses, specific examples of its direct incorporation into named drug candidates or APIs are not extensively detailed in publicly available scientific literature. sigmaaldrich.comsigmaaldrich.com

Contributions to Anticancer Agent Development

Fluorinated compounds and those with thiazolo[4,5-d]pyrimidine (B1250722) structures have been investigated for their potential as anticancer agents. nih.gov The trifluoromethyl group, in particular, is noted for its lipophilicity and its ability to enhance the bioavailability of compounds. nih.gov However, a review of the current scientific literature does not yield specific studies detailing the use of this compound as a direct precursor or intermediate in the synthesis of specific anticancer agents.

Role in Kinase Inhibitor and Antiviral Agent Synthesis

Kinase inhibitors are a major class of targeted cancer therapies, and many approved inhibitors contain fluorinated moieties. acs.orged.ac.uk The synthesis of these complex molecules often relies on versatile building blocks. Similarly, many antiviral nucleoside analogues incorporate fluorine to improve their therapeutic profile. nih.govnih.gov While this compound possesses the structural features of a potential intermediate for such syntheses, there is no specific mention in the surveyed literature of its use in the development of known kinase inhibitors or antiviral drugs.

Design of Novel Drug Compounds with Enhanced Pharmacological Efficacy

The unique substitution pattern of this compound, with an electron-donating methoxy (B1213986) group and a lipophilic, electron-withdrawing trifluoromethoxy group, presents an interesting scaffold for medicinal chemists. This combination can influence the molecule's reactivity and its potential interactions with biological targets. Theoretical applications in the design of novel compounds are plausible, but specific published research on its direct use to create drugs with enhanced pharmacological efficacy is not currently available.

Investigation of Biological Activities of this compound and its Derivatives

The biological activities of benzaldehyde derivatives are often linked to their substitution patterns. For instance, hydroxy and methoxy-substituted benzaldehydes have been studied for various biological effects, including antimicrobial and antioxidant properties. nih.govmdpi.com

Evaluation of Antimicrobial Properties

Research into the antimicrobial properties of related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951), has shown activity against various bacteria and fungi. nih.govnih.gov One study on 2-hydroxy-4-methoxybenzaldehyde demonstrated that it was the primary component responsible for the antimicrobial and antioxidant activities of the essential oil from Periploca sepium. nih.gov However, specific studies focused on evaluating the antimicrobial properties of this compound itself or its direct derivatives are not found in the reviewed scientific literature.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₃ | sigmaaldrich.com |

| Molecular Weight | 220.15 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | FHNKHGICKRDRLC-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | COc1cc(OC(F)(F)F)ccc1C=O | sigmaaldrich.com |

Exploration of Anti-inflammatory and Other Therapeutic Potentials (based on related compounds)

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on structurally similar molecules highlights the potential of this chemical motif. For instance, 2-methoxy-4-vinylphenol (B128420), a compound sharing the 2-methoxy-4-substituted phenol (B47542) core, has demonstrated potent anti-inflammatory effects. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, 2-methoxy-4-vinylphenol was found to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov

Further investigation into the mechanism revealed that 2-methoxy-4-vinylphenol's anti-inflammatory action involves the modulation of major signaling pathways. It was shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial regulators of the inflammatory response. nih.gov Additionally, it was found to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties, via the Nrf2/ARE pathway. nih.gov

Similarly, synthetic methoxy derivatives of 2,3-diaryl-2,3-dihydrobenzofurans have been synthesized and evaluated for their anti-inflammatory activity. cnr.it These compounds demonstrated a significant ability to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and NO levels in activated immune cells, suggesting that the methoxy-phenyl moiety can be a key pharmacophore for anti-inflammatory drug discovery. cnr.it

The therapeutic potential of related structures extends beyond inflammation. Derivatives of isoindolin-1-one (B1195906), which can be synthesized from substituted benzaldehydes, have been investigated as positive allosteric modulators of GABAA receptors for the treatment of epilepsy. acs.org In these studies, the substitution pattern on the phenyl ring was found to be critical for activity, with methoxy and fluoro groups influencing the potency and efficacy of the compounds. acs.org

Enzyme Inhibition Studies of Derivatives and Analogs

The benzaldehyde functional group is a versatile starting point for the synthesis of various heterocyclic and Schiff base derivatives that can be screened for enzyme inhibitory activity. Although specific enzyme inhibition studies on derivatives of this compound are not widely reported, the broader class of substituted benzaldehyde derivatives has been a fruitful area of research.

For example, various 1,2,4-triazole (B32235) derivatives, which can be synthesized from precursors derived from benzaldehydes, have been shown to be effective inhibitors of several enzymes. isp.edu.pk These include enzymes implicated in neurological disorders like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as those relevant to metabolic diseases, such as α-glucosidase. isp.edu.pknih.gov A study on a series of 1,2,4-triazole bearing azinane analogues found that certain substituted phenyl derivatives were potent inhibitors of AChE, BChE, and α-glucosidase. nih.gov The position of substituents on the phenyl ring, such as methyl groups, significantly influenced the inhibitory activity, suggesting that the substitution pattern is key for fitting into the enzyme's active site. nih.gov

Another study focused on substituted benzylidene derivatives as dual cholinesterase inhibitors for potential Alzheimer's disease treatment. nih.gov This research highlighted that the nature and position of substituents, such as hydroxyl and methoxy groups, on the benzylidene moiety were critical for the inhibitory potential against both AChE and BuChE. nih.gov While methoxy substitutions in this particular series were found to be unfavorable for activity, it underscores the principle that systematic modification of the phenyl ring is a valid strategy for developing enzyme inhibitors. nih.gov

The trifluoromethoxy group present in this compound is particularly interesting from an enzyme inhibition perspective. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the binding affinity of a molecule to its target enzyme. nih.gov

Pharmacological Mechanisms and Target Engagement Studies

Understanding the pharmacological mechanisms and target engagement of new chemical entities is fundamental to drug development. For compounds derived from this compound, this involves elucidating how they interact with biological systems at a molecular level.

Elucidation of Molecular Mechanisms of Action in Biological Systems

While the molecular mechanisms of this compound itself are not detailed in the literature, insights can be drawn from its close analog, 2-methoxy-4-(trifluoromethoxy)benzamide. It is suggested that the trifluoromethoxy group enhances the compound's lipophilicity, which facilitates its passage through biological membranes. This improved bioavailability at the site of action is a crucial first step in its mechanism. The compound is thought to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Drawing parallels from the anti-inflammatory mechanisms of the related compound 2-methoxy-4-vinylphenol, derivatives of this compound could potentially act by:

Inhibiting Pro-inflammatory Enzymes: Suppressing the expression of iNOS and COX-2, leading to reduced production of NO and prostaglandins. nih.gov

Modulating Signaling Pathways: Interfering with the activation of key inflammatory transcription factors like NF-κB and signaling cascades like the MAPK pathway. nih.gov

Activating Protective Pathways: Inducing the expression of cytoprotective enzymes like HO-1 through the Nrf2-ARE signaling pathway. nih.gov

Studies on Ligand-Receptor/Enzyme Interactions and Binding Affinities

The precise interaction of a ligand with its biological target is crucial for its pharmacological effect. The methoxy and trifluoromethoxy groups on the phenyl ring of this compound are expected to play significant roles in these interactions. The methoxy group can act as a hydrogen bond acceptor and its orientation can be critical for fitting into a binding pocket. nih.gov The trifluoromethoxy group, with its high lipophilicity, can engage in hydrophobic interactions and its strong electron-withdrawing properties can influence the electronic environment of the molecule, affecting its binding affinity. nih.gov

An example of detailed ligand-receptor interaction studies can be seen in the development of ligands for the sigma-2 (σ2) receptor, a target for CNS disorders and cancer imaging. upenn.edu In a study screening various compounds, a derivative with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold showed excellent binding affinity and selectivity for the σ2 receptor. upenn.edu This highlights how methoxy groups can be pivotal for high-affinity binding. Although the core structure is different, these studies exemplify the methodologies used, including competitive binding assays with radiolabeled ligands to determine inhibition constants (Ki).

The table below summarizes the binding affinities of selected compounds for σ1 and σ2 receptors from the aforementioned study, illustrating the data generated in such research.

| Compound | Scaffold | σ1 Ki (nM) | σ2 Ki (nM) |

| (±)-7 | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 48.4 ± 7.7 | 0.59 ± 0.02 |

| (±)-8 (desmethyl analog of (±)-7) | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 108 ± 35 | 4.92 ± 0.59 |

| Data sourced from a study on sigma-2 receptor ligands. upenn.edu |

In Vitro and In Vivo Pharmacological Assessments of Derivatives

Pharmacological assessment of new compounds involves a cascade of in vitro (cell-based) and in vivo (animal model) experiments.

In Vitro Assessments:

Cell Viability and Cytotoxicity: To ensure that the observed effects are not due to cell death.

Anti-inflammatory Activity: Measuring the inhibition of inflammatory mediators (e.g., NO, PGE2, cytokines) in cell lines like RAW264.7 macrophages stimulated with LPS. nih.gov

Enzyme Inhibition Assays: Determining the IC50 values of compounds against specific enzymes, such as acetylcholinesterase or α-glucosidase. nih.gov

Receptor Binding and Functional Assays: Using cells transfected with a specific receptor to measure binding affinity and functional response (e.g., calcium mobilization). upenn.edu For example, a study on isoindolin-1-one derivatives assessed their ability to potentiate GABA-induced currents in cells expressing different GABAA receptor subtypes, yielding EC50 and Emax values. acs.org

The table below shows in vitro data for selected isoindolin-1-one derivatives, demonstrating the type of data generated.

| Compound | Substitution on 7-phenyl group | α1β2γ2 EC50 (μM) | α2β2γ2 EC50 (μM) |

| 29 | 2-methoxy | 0.05 | 0.07 |

| 30 | 3-methoxy | 0.10 | 0.09 |

| 31 | 4-methoxy | 0.06 | 0.07 |

| 34 | 4-fluoro | 0.16 | 0.11 |

| Data from a study on GABAA receptor modulators. acs.org |

In Vivo Assessments:

Anti-inflammatory Models: Using animal models such as carrageenan-induced paw edema or xylene-induced ear edema to assess the reduction in swelling. researchgate.net

Analgesic Models: Acetic acid-induced writhing tests in mice can be used to evaluate pain-relieving effects.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

Disease-specific Models: For example, in epilepsy research, the subcutaneous pentylenetetrazol (sc-PTZ) induced seizure model is used to test the antiseizure efficacy of compounds. acs.org A study on 1-cyclohexyl-x-methoxybenzene derivatives in mice evaluated their effects on thermal analgesia and visual responses, comparing them to known drugs like tramadol. nih.gov

Parasitology Models: The in vivo efficacy of 2-methoxyestradiol, a related methoxy-containing compound, was tested against Echinococcus metacestodes in infected mice. nih.gov

Application as a Chemical Probe in Biomedical Imaging Research

A chemical probe is a small molecule used to study and manipulate biological systems. In biomedical imaging, these probes are often labeled with a radionuclide (for PET or SPECT imaging) or a fluorophore (for optical imaging) to visualize and quantify biological processes in vivo.

While there is no direct evidence of this compound being used as a scaffold for imaging probes, the structural motifs it contains are relevant to this field. The development of PET radiotracers for imaging the σ2 receptor provides a pertinent example. upenn.edu In this research, the lead compound, which features a dimethoxy-substituted ring system, was labeled with Carbon-11 ([11C]). upenn.edu The resulting radiotracer, [11C]-(±)-7, showed high brain uptake and specific binding to σ2 receptors in PET imaging studies in non-human primates. upenn.edu The uptake of the tracer in different brain regions could be blocked by co-administration of unlabeled σ2 receptor ligands, confirming the specificity of the signal. upenn.edu

This study demonstrates that a molecule containing a substituted methoxyphenyl group can be successfully radiolabeled and used as a PET probe to image a specific receptor in the brain. The trifluoromethoxy group in this compound could also be advantageous in a chemical probe, as the lipophilicity it imparts can be crucial for crossing the blood-brain barrier, a key requirement for CNS imaging agents. nih.gov Furthermore, the fluorine atoms could potentially be replaced with a radioactive isotope of fluorine, such as Fluorine-18, which is a widely used positron emitter for PET imaging due to its favorable half-life.

Applications in Material Science and Agrochemical Research

Development of Advanced Materials

The incorporation of fluorinated groups, particularly the trifluoromethoxy group, into polymers and coatings is a strategy to enhance material performance. While direct application of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde is not widely documented, its structure is indicative of a precursor that could be used to introduce these beneficial properties.

Role in Specialty Polymers and Advanced Coatings

The aldehyde functional group of this compound allows for its potential use as a monomer or a modifying agent in the synthesis of various polymer systems. In theory, it could be incorporated into resins such as phenolic or epoxy resins, or used to synthesize specialty polyethers or polyesters. The presence of the trifluoromethoxy group in the resulting polymer backbone or as a pendant group would be expected to create materials with specialized surface properties, such as low surface energy, leading to hydrophobic and oleophobic characteristics desirable in advanced coatings.

Enhancement of Material Properties, such as Thermal Stability and Chemical Resistance

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its presence in the trifluoromethoxy group contributes to the high thermal stability and chemical inertness of materials. Polymers modified with this group are predicted to exhibit enhanced resistance to chemical attack, weathering, and thermal degradation. The protective sheath of fluorine atoms can shield the more vulnerable parts of the polymer chain from chemical and environmental degradation. This makes such materials suitable for applications in harsh environments, for example, in the aerospace, automotive, and chemical processing industries.

| Property | Contribution of the Trifluoromethoxy Group |

| Thermal Stability | The high bond energy of C-F bonds increases the temperature required to initiate polymer degradation. |

| Chemical Resistance | The inertness of the C-F bonds provides a barrier against a wide range of chemicals, including acids, bases, and organic solvents. |

| Hydrophobicity | The low polarizability of the trifluoromethoxy group leads to low surface energy, resulting in water-repellent surfaces. |

| Lipophilicity | The trifluoromethoxy group is highly lipophilic, which can influence the solubility and interaction of the polymer with organic substances. |

Contributions to Agrochemical Development

In agrochemical research, the trifluoromethoxy group is recognized as a key substituent for enhancing the biological activity and metabolic stability of active ingredients. This makes this compound a molecule of interest for the synthesis of new plant protection agents.

Synthesis of Pest Control Agents (Pesticides, Herbicides)

The trifluoromethoxy group is a feature in a number of modern pesticides. Its high lipophilicity can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, enhancing its efficacy. Furthermore, the electron-withdrawing nature of the group can modulate the electronic properties of the molecule, which can be crucial for its interaction with the biological target site. While specific pesticides derived directly from this compound are not prominently cited in available literature, its chemical structure makes it a plausible starting point for the synthesis of novel active ingredients.

Improvement of Crop Protection and Yield

The development of more effective and stable pesticides and herbicides contributes directly to improved crop protection and, consequently, higher yields. The metabolic stability conferred by the trifluoromethoxy group is a significant advantage. The C-F bonds are resistant to cleavage by metabolic enzymes, which can lead to a longer-lasting effect of the crop protection agent in the field, reducing the need for frequent applications. This enhanced stability can also reduce the formation of potentially harmful metabolites. The introduction of trifluoromethoxy-containing compounds has been a key strategy in the ongoing effort to develop more efficient and environmentally safer agrochemicals.

| Agrochemical Aspect | Influence of the Trifluoromethoxy Group |

| Bioavailability | High lipophilicity can enhance the uptake and transport of the chemical within the target pest or plant. |

| Metabolic Stability | Resistance to enzymatic degradation can lead to longer persistence and higher intrinsic activity. |

| Target Binding | The electronic effects of the group can optimize the binding affinity of the molecule to its target enzyme or receptor. |

| Efficacy | Improved bioavailability and stability often translate to higher efficacy at lower application rates. |

Future Research Directions and Emerging Paradigms

Development of Eco-Friendly and Sustainable Synthetic Routes for 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

The chemical industry is undergoing a significant shift towards greener and more sustainable practices. For a valuable building block like this compound, developing eco-friendly synthetic routes is a primary objective. Traditional synthesis pathways can rely on harsh reagents and generate significant waste. Future research will focus on alternative strategies that minimize environmental impact.

Key research areas include:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform key synthetic steps under mild conditions (room temperature, neutral pH) in aqueous media. scielo.brresearchgate.net This approach can offer high selectivity and reduce the need for protecting groups and hazardous solvents.

Green Solvents: Replacing conventional volatile organic compounds with safer alternatives such as water, supercritical fluids, or bio-based solvents.

Flow Chemistry: Implementing continuous flow processes can improve reaction efficiency, safety, and scalability while minimizing waste and energy consumption compared to batch processing.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This contrasts with methods that may have lower yields or produce significant byproducts. scielo.br

| Synthesis Principle | Traditional Approach | Sustainable (Green) Approach |

| Catalysts | Often uses stoichiometric, non-recoverable reagents. | Employs catalytic amounts of recyclable materials, including biocatalysts and natural ecocatalysts. mdpi.com |

| Solvents | Relies on volatile, often toxic, organic solvents. | Prioritizes water, supercritical CO2, or biodegradable solvents. |

| Energy | Frequently requires high temperatures and pressures. | Aims for reactions at ambient temperature and pressure. researchgate.net |

| Waste | Can have a low atom economy, generating significant byproducts. | Designed for high atom economy, minimizing waste. scielo.br |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As more complex molecules are synthesized from the this compound core, advanced analytical techniques become essential for unambiguous structural elucidation. While standard techniques like NMR and mass spectrometry remain fundamental, future research will increasingly rely on more sophisticated methods to understand the three-dimensional structure and subtle electronic properties of novel derivatives.

Emerging characterization tools include:

Multi-dimensional NMR: Techniques such as 2D NMR (COSY, HSQC, HMBC) are crucial for mapping the connectivity of complex molecules. For fluorinated compounds, 19F NMR provides specific insights into the electronic environment of the trifluoromethoxy group. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can predict spectroscopic data and molecular geometries, providing a powerful complement to experimental results and aiding in the interpretation of complex spectra.

| Technique | Information Provided | Application for Derivatives |

| 19F NMR Spectroscopy | Provides information on the electronic environment of the fluorine atoms. | Crucial for confirming the integrity and location of the trifluoromethoxy group. nih.gov |

| Single-Crystal X-ray Diffraction | Determines precise 3D molecular structure, bond lengths, and angles. nih.gov | Essential for validating the structure of novel, complex derivatives and understanding stereochemistry. |

| Hirshfeld Surface Analysis | Characterizes intermolecular interactions and packing in the solid state. nih.gov | Useful for designing crystalline materials with specific properties, such as in pharmaceuticals or organic electronics. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of discovering new drugs and materials. ijettjournal.org For scaffolds like this compound, these computational tools can dramatically accelerate the design-build-test-learn cycle.

Key applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on large datasets to predict the physicochemical and biological properties of virtual compounds, such as solubility, toxicity, and binding affinity to a specific biological target. precedenceresearch.comnih.gov This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. astrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for a desired set of properties.

Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient and cost-effective synthetic routes, potentially identifying novel pathways that a human chemist might overlook. mit.edu

Exploration of Novel Bioactive Scaffolds and Therapeutic Targets Based on the this compound Core

The unique electronic properties and metabolic stability conferred by the trifluoromethoxy group make this compound an attractive starting point for medicinal chemistry. nih.govbeilstein-journals.org Future research will focus on using this core to build novel molecular scaffolds and identify new therapeutic targets.

Research directions in this area involve:

Scaffold Hopping and Decoration: Systematically modifying the core structure to create libraries of new compounds. The trifluoromethoxy group is known to enhance lipophilicity and membrane permeability, which can be crucial for drugs targeting the central nervous system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Using computational models to identify which structural features are most important for biological activity, guiding the design of more potent and selective molecules. nih.gov

Fragment-Based Drug Discovery: Using smaller molecular fragments derived from the core scaffold to probe the binding sites of therapeutic targets, and then growing or linking these fragments to create potent drug candidates.

Polypharmacology: Designing single molecules that can interact with multiple biological targets simultaneously. acs.org This is a promising strategy for treating complex, multifactorial diseases. acs.org

The presence of the trifluoromethoxy group is often associated with improved metabolic stability and enhanced binding interactions, making this scaffold particularly promising for developing new therapeutic agents. nih.govresearchgate.net

Scalable and Cost-Effective Manufacturing Processes for Industrial and Research Applications

For this compound to be widely adopted in industrial and large-scale research applications, the development of scalable and cost-effective manufacturing processes is essential. While initial laboratory syntheses may prioritize novelty, industrial processes must focus on efficiency, safety, and economic viability.

Key considerations for process development include:

Raw Material Sourcing: Identifying readily available and inexpensive starting materials.

Process Optimization: Improving reaction yields, reducing reaction times, and minimizing the number of synthetic steps. This includes moving away from expensive reagents in favor of more economical alternatives. google.com

Purification Strategies: Developing efficient purification methods, such as crystallization, that avoid costly and difficult-to-scale chromatography.

Safety and Regulatory Compliance: Ensuring the manufacturing process meets all safety and environmental regulations, which is critical for commercial production.

The transition from lab-scale synthesis to industrial production often involves replacing complex, multi-step chemical routes with more streamlined and economical biotechnological or chemoenzymatic processes. scielo.brresearchgate.net

Q & A

(Basic) What are the recommended analytical techniques for confirming the purity and structural integrity of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde?

To ensure purity and structural accuracy, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of methoxy (-OCH) and trifluoromethoxy (-OCF) groups by identifying characteristic chemical shifts. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm). A retention time comparison with a certified reference standard is critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHFO) by matching the observed [M+H] peak (m/z 220.1453) .

- Infrared Spectroscopy (IR) : Confirm the aldehyde group via a strong carbonyl stretch (~1700 cm) and C-F stretches (~1100–1200 cm) from the trifluoromethoxy group .

(Advanced) How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Discrepancies often arise from variations in substituent positioning, assay conditions, or target specificity. Methodological strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing -OCF with -CF or adjusting methoxy positions) and test activity against standardized cell lines (e.g., HepG2 for cytotoxicity). highlights that the -OCF group enhances lipophilicity and membrane permeability compared to -CF .

- Assay Standardization : Use identical protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) across studies to minimize variability.

- Computational Docking : Perform molecular docking to predict binding affinities to targets (e.g., enzymes or receptors) and correlate with experimental IC values. For example, the trifluoromethoxy group may sterically hinder interactions in certain binding pockets .

(Basic) What synthetic routes are effective for preparing this compound, and how do reaction conditions impact yield?

A common approach involves Ullmann-type coupling or nucleophilic aromatic substitution :

- Step 1 : Start with 2-methoxy-4-hydroxybenzaldehyde. React with trifluoromethyl iodide (CFI) in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Step 2 : Monitor reaction progress via TLC. Purify by column chromatography (silica gel, hexane/ethyl acetate eluent).

- Optimization Tips :

- Higher temperatures (>100°C) may degrade the aldehyde group; use mild conditions.

- Anhydrous solvents improve trifluoromethoxy group incorporation .

- Typical yields range from 50–70%, depending on stoichiometry and catalyst (e.g., CuI for Ullmann reactions) .

(Advanced) What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic attack sites. The methoxy group directs substitution to the ortho/para positions, while -OCF exerts strong electron-withdrawing effects, favoring para selectivity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions. The aldehyde group is highly electrophilic, but steric hindrance from -OCF may limit reactivity at certain positions .

- Kinetic Studies : Use time-dependent DFT to model reaction pathways for nitration or halogenation. Compare with experimental data to validate predictions .

(Basic) How do the trifluoromethoxy and methoxy groups influence the compound’s solubility and stability?

- Solubility : The -OCF group increases hydrophobicity (logP ~2.5), making the compound more soluble in organic solvents (e.g., DCM, THF) than in water. The methoxy group slightly enhances solubility in polar aprotic solvents .

- Stability :

(Advanced) What experimental designs can elucidate the mechanism of action of this compound in antimicrobial studies?

- Target Identification : Use proteomic profiling (e.g., SILAC labeling) to identify proteins differentially expressed in Staphylococcus aureus after treatment.

- Enzyme Inhibition Assays : Test against purified bacterial enzymes (e.g., dihydrofolate reductase) to quantify IC. Compare with structural analogs to pinpoint critical functional groups .

- Fluorescence Microscopy : Tag the compound with a fluorophore (e.g., BODIPY) to track cellular uptake and localization in Gram-positive vs. Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.